molecular formula C20H17ClN2O2S B3713954 N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B3713954
M. Wt: 384.9 g/mol
InChI Key: ZUVAJBWIGBFILJ-UHFFFAOYSA-N
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Description

N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a naphthalene ring substituted with a methoxy group and a carbamothioyl group attached to a chloromethylphenyl moiety.

Preparation Methods

The synthesis of N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloro-2-methylaniline with thiophosgene to form the corresponding isothiocyanate intermediate.

    Coupling Reaction: The intermediate is then reacted with 3-methoxynaphthalene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing enzymatic reactions. The compound’s molecular structure allows it to interact with various biological targets, leading to its diverse range of activities.

Comparison with Similar Compounds

N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide can be compared with other similar compounds, such as:

    N-[(3-chloro-2-methylphenyl)carbamothioyl]thiophene-2-carboxamide: This compound has a thiophene ring instead of a naphthalene ring, which may result in different chemical and biological properties.

    N-[(3-chloro-2-methylphenyl)carbamothioyl]biphenyl-4-carboxamide: This compound contains a biphenyl moiety, which can influence its reactivity and interactions with biological targets.

    N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methylbutanamide: This compound has a different alkyl chain, affecting its solubility and overall chemical behavior.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c1-12-16(21)8-5-9-17(12)22-20(26)23-19(24)15-10-13-6-3-4-7-14(13)11-18(15)25-2/h3-11H,1-2H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVAJBWIGBFILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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